Z-葎草苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

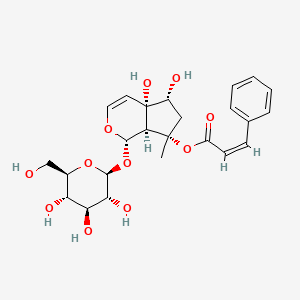

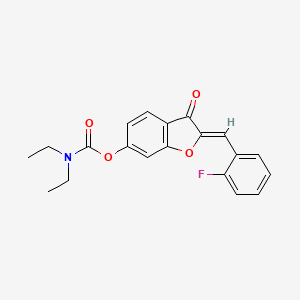

Z-harpagoside, also known as harpagoside, is a major iridoid glycoside present in Harpagophytum procumbens (devil’s claw). It has been reported to show anti-inflammatory, anti-rheumatic, and analgesic activities . It is also a medicinally valuable iridoid glycoside, which is present in several botanicals including Lamiaceae, Pedaliaceae, Plantaginaceae, Scrophulariaceae, and Rubiaceae families .

Synthesis Analysis

Harpagoside is one of the main bioactive components of Radix Scrophularia in Yanyan tablets . A rapid, selective, and sensitive ultra-performance liquid chromatography method with tandem mass spectrometric detection (UPLC–MS–MS) for simultaneous determination of harpagoside and cinnamic acid in rat plasma was developed and validated .Molecular Structure Analysis

The molecular structure of harpagoside was analyzed using ultra-performance liquid chromatography with tandem mass spectrometric detection (UPLC–MS–MS) .Chemical Reactions Analysis

A microwave extraction followed by high-performance liquid chromatography analysis of root samples from botanical specimens of H. procumbens and H. zeyheri identified similar quantities of harpagoside, regardless of species . The chemical composition between root extracts for each species was found to contain varying quantities of non-harpagoside constituents .Physical And Chemical Properties Analysis

The physical and chemical properties of harpagoside were analyzed using a rapid, selective, and sensitive ultra-performance liquid chromatography method with tandem mass spectrometric detection (UPLC–MS–MS) .科学研究应用

抗炎特性

Z-南非醉茄甙,一种环烯醚萜苷,因其抗炎特性而被广泛研究。研究表明它在减轻炎症方面有效。例如,发现它能强烈抑制腹膜巨噬细胞中的 COX-1 和 COX-2 表达,并在小鼠模型中减轻了角叉菜胶诱导的水肿中的爪子肿胀 (Dimitrova 等人,2013 年)。此外,南非醉茄甙改善了酵母葡聚糖诱导的关节炎的进展,并减少了关节的病理变化,这从滑膜腔中细胞浸润、软骨损失和骨吸收的组织学评分降低中得到证明 (Dimitrova 等人,2013 年)。

神经保护作用

Z-南非醉茄甙在大鼠皮层神经元原代培养中对谷氨酸诱导的神经变性表现出显着的保护作用。这表明它具有神经保护剂的潜力 (Kim 等人,2002 年)。

药代动力学特性

对含有南非醉茄甙的南非醉茄提取物的药代动力学特性的研究揭示了它在体外和离体与类花生酸生物合成的相互作用 (Loew 等人,2001 年)。这项研究对于了解南非醉茄甙在体内如何发挥作用以及它在医学中的潜在应用至关重要。

抗骨质疏松活性

南非醉茄甙已被研究其在治疗骨质疏松症方面的潜力。发现它通过刺激成骨细胞增殖、碱性磷酸酶活性和成骨细胞 MC3T3-E1 细胞中的矿化作用来诱导骨形成 (Chung 等人,2017 年)。这表明它在管理绝经后骨质疏松症方面很有用。

抗炎和镇痛作用

其抗炎和镇痛特性的进一步证据来自一项关于南非醉茄和南非醉茄的研究,其中南非醉茄甙是一种关键的环烯醚萜苷 (Baghdikian 等人,1997 年)。这些特性使其成为缓解疼痛和治疗炎症性疾病的宝贵候选药物。

作用机制

Harpagoside has been shown to possess anti-inflammatory properties. It moderately inhibited cyclooxygenases 1 and 2 of the arachidonic acid pathway (COX – 1/2) and overall nitric oxide production in human blood . It also suppressed inflammation-induced bone loss while preventing the receptor activator of nuclear factor κB ligand (RANKL)-induced osteoclastogenesis .

安全和危害

未来方向

Although a number of researches have demonstrated anti-inflammatory activities of harpagoside, further intensive studies are required to confirm its efficacy for treating inflammatory diseases as a therapeutic agent . There is also a need for robust preclinical investigations to validate the chemotherapeutic properties of the identified compounds .

属性

IUPAC Name |

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (Z)-3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O11/c1-23(35-16(27)8-7-13-5-3-2-4-6-13)11-15(26)24(31)9-10-32-22(20(23)24)34-21-19(30)18(29)17(28)14(12-25)33-21/h2-10,14-15,17-22,25-26,28-31H,11-12H2,1H3/b8-7-/t14-,15-,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRQGMOSZKPBNS-BCIAEHMOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)/C=C\C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799338.png)

![1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2799352.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2799358.png)

![2-{[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2799359.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)